molecular formula C9H14N2O3 B13005708 2-(1-Methyl-5-propoxy-1H-pyrazol-4-yl)acetic acid

2-(1-Methyl-5-propoxy-1H-pyrazol-4-yl)acetic acid

Cat. No.: B13005708
M. Wt: 198.22 g/mol
InChI Key: LXNGKHFDZSMGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-5-propoxy-1H-pyrazol-4-yl)acetic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a propoxy group at the 5-position and a methyl group at the 1-position of the pyrazole ring, with an acetic acid moiety attached at the 4-position. The compound’s unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-5-propoxy-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions using propyl halides in the presence of a base.

    Methylation: The methyl group is introduced at the 1-position through alkylation reactions using methyl iodide or similar reagents.

    Acetic Acid Moiety Addition:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propoxy groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the acetic acid moiety, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Alcohols, aldehydes, carboxylic acids.

    Reduction Products: Reduced pyrazole derivatives, alcohols.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(1-Methyl-5-propoxy-1H-pyrazol-4-yl)acetic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-5-propoxy-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
  • 4,5-Dihydro-1H-pyrazole derivatives

Comparison:

  • Structural Differences: While similar in the pyrazole core, these compounds differ in the substituents attached to the ring, which can significantly impact their chemical and biological properties.
  • Unique Properties: 2-(1-Methyl-5-propoxy-1H-pyrazol-4-yl)acetic acid’s unique combination of substituents imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

2-(1-methyl-5-propoxypyrazol-4-yl)acetic acid

InChI

InChI=1S/C9H14N2O3/c1-3-4-14-9-7(5-8(12)13)6-10-11(9)2/h6H,3-5H2,1-2H3,(H,12,13)

InChI Key

LXNGKHFDZSMGKX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=NN1C)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.